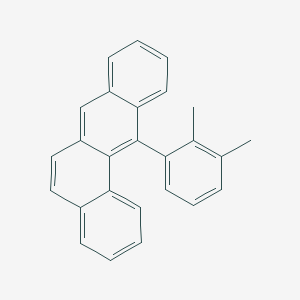

12-(2,3-Dimethylphenyl)tetraphene

説明

12-(2,3-Dimethylphenyl)tetraphene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings (tetraphene) with a 2,3-dimethylphenyl substituent at the 12th position. This compound belongs to a class of structurally complex aromatic systems where substituents significantly influence electronic, steric, and spectroscopic properties. The 2,3-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, which may alter conjugation patterns and intermolecular interactions compared to unsubstituted tetraphene.

特性

CAS番号 |

2498-69-3 |

|---|---|

分子式 |

C26H20 |

分子量 |

332.4 g/mol |

IUPAC名 |

12-(2,3-dimethylphenyl)benzo[a]anthracene |

InChI |

InChI=1S/C26H20/c1-17-8-7-13-22(18(17)2)26-24-12-6-4-10-20(24)16-21-15-14-19-9-3-5-11-23(19)25(21)26/h3-16H,1-2H3 |

InChIキー |

KNSUPDMHLAXCCS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-(2,3-Dimethylphenyl)tetraphene typically involves the cross-coupling of 2,3-dimethylphenyl derivatives with tetraphene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 12-(2,3-Dimethylphenyl)tetraphene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

化学反応の分析

Types of Reactions: 12-(2,3-Dimethylphenyl)tetraphene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro, halogen, or other substituted aromatic compounds.

科学的研究の応用

12-(2,3-Dimethylphenyl)tetraphene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

Biology: Investigated for its potential interactions with biological macromolecules and its role in biological assays.

Medicine: Explored for its potential use in drug development and as a probe in diagnostic imaging.

作用機序

The mechanism of action of 12-(2,3-Dimethylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic applications. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability .

類似化合物との比較

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ()

This compound features a dihydrofuran core with tetraphenyl substituents. Key torsion angles (e.g., C12–C7–C8–C9: –176.5°, C7–C8–C9–C10: 179.6°) highlight planar conformations in the fused ring system .

Tetraphenylcyclopentadienone ()

Tetraphenylcyclopentadienone contains a cyclopentadienone core with four phenyl substituents. The electron-withdrawing ketone group reduces aromaticity compared to tetraphene, while the bulky phenyl groups create steric crowding similar to 12-(2,3-Dimethylphenyl)tetraphene. However, the latter’s extended π-system may enhance conductivity and UV absorption properties .

Spectroscopic Properties

2,3-Dimethylphenyl Benzoate ()

The ¹H- and ¹³C-NMR spectra of 2,3-dimethylphenyl benzoate reveal distinct shifts for methyl groups (δ ~2.3 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~6.8–7.5 ppm) . For 12-(2,3-Dimethylphenyl)tetraphene, similar methyl shifts are expected, but the extended tetraphene system would downfield-shift aromatic protons (δ ~7.5–8.5 ppm) due to increased conjugation.

Functional and Application-Based Comparisons

Agrochemical Derivatives ()

Pesticides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl group but incorporate chloroacetamide moieties for herbicidal activity . Unlike these agrochemicals, 12-(2,3-Dimethylphenyl)tetraphene lacks reactive functional groups, making it more suited for materials science (e.g., organic electronics) rather than biological applications.

Naphthalenol Derivatives ()

Compounds such as 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol combine naphthalene cores with polar substituents (e.g., hydroxyl, amine) . These groups enhance solubility in polar solvents, whereas 12-(2,3-Dimethylphenyl)tetraphene’s nonpolar structure likely limits solubility to aromatic or halogenated solvents.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。